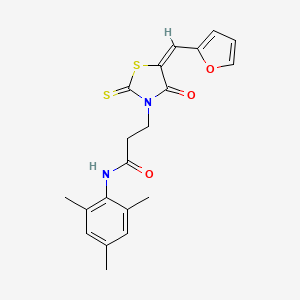

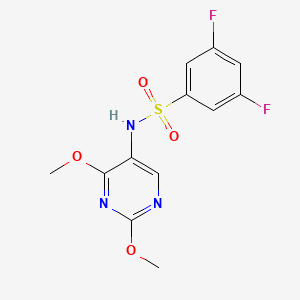

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a furan ring, a thiazolidine ring, an amide group, and a mesityl group. The furan ring is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The thiazolidine ring is a heterocyclic compound that consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom. The mesityl group is a trisubstituted phenyl ring, which is often used in organic synthesis due to its bulky nature.

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the furan ring can undergo electrophilic aromatic substitution, and the amide group can participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide could impact its solubility in different solvents .科学的研究の応用

Anticancer and Antiangiogenic Effects

- Synthesis and Anticancer Effects : This compound and its derivatives have been synthesized and studied for their anticancer and antiangiogenic effects. These compounds have shown potential in inhibiting tumor growth and angiogenesis in mouse models, suggesting their applicability in cancer therapy (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction in Leukemia Cells

- Cytotoxicity in Human Leukemia Cells : Various derivatives of this compound have been shown to exhibit moderate to strong antiproliferative activity in human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety enhances its anticancer properties (Chandrappa et al., 2009).

Antimicrobial Activity

- Antimicrobial Screening : Some derivatives of the compound have been found to possess significant antimicrobial activity against various bacterial and fungal species, highlighting their potential in antimicrobial therapy (Patel & Shaikh, 2010).

Anti-Tuberculosis Activity

- Potential Against Tuberculosis : Derivatives of this compound have been synthesized and evaluated for their antibacterial, antifungal, and anti-tuberculosis properties, showing promise in the treatment of tuberculosis (Akhaja & Raval, 2012).

Anti-Hyperglycemic Activity

- Anti-Hyperglycemic Properties : N-substituted derivatives of this compound have been synthesized and tested for their anti-hyperglycemic effects. They have shown significant decreases in blood glucose levels, indicating their potential use in diabetes treatment (Mahapatra, Saini, & Kumar, 2016).

Inhibition of Matrix Metalloproteinases

- MMP Inhibition : Derivatives of this compound have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in tissue damage and inflammation. One derivative demonstrated a high inhibitory effect on MMP-9, suggesting potential therapeutic applications in wound healing and inflammatory diseases (Incerti et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-12-9-13(2)18(14(3)10-12)21-17(23)6-7-22-19(24)16(27-20(22)26)11-15-5-4-8-25-15/h4-5,8-11H,6-7H2,1-3H3,(H,21,23)/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGQMOHTYYPXMZ-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2964668.png)

![4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2964669.png)

![Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate](/img/structure/B2964670.png)

![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2964671.png)

![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)

![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)